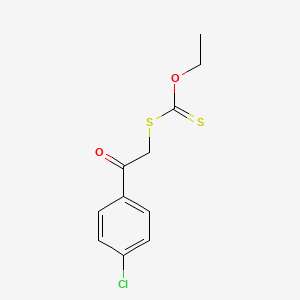![molecular formula C15H19N3O B2407212 (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide CAS No. 2094026-47-6](/img/structure/B2407212.png)
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide, also known as PEPCK inhibitor, is a chemical compound that is widely used in scientific research. PEPCK inhibitor is a potent inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which plays a crucial role in gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources.
Mécanisme D'action
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor works by inhibiting the enzyme this compound, which plays a crucial role in gluconeogenesis. By inhibiting this compound, this compound inhibitor reduces the amount of glucose produced by the liver, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound inhibitor has a variety of biochemical and physiological effects. For example, this compound inhibitor has been shown to reduce blood glucose levels in animal models, which may have potential therapeutic applications for diabetes. This compound inhibitor has also been shown to reduce tumor growth in animal models, suggesting potential applications for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor in lab experiments is its specificity for this compound. Because this compound inhibitor specifically targets this compound, it can be used to study the role of this compound in various biological processes without affecting other enzymes. However, one limitation of using this compound inhibitor is its potential toxicity. This compound inhibitor has been shown to be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor. One area of research is the development of more potent and specific this compound inhibitors. Another area of research is the study of the physiological effects of this compound inhibition in humans, which may have potential therapeutic applications for diabetes and cancer. Additionally, this compound inhibitor may have applications in other areas of research, such as neurodegenerative diseases and aging. Overall, this compound inhibitor is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(pyridin-2-yl)ethylamine with propargyl bromide to form 2-(prop-2-yn-1-yl)pyridine. The resulting compound is then reacted with (S)-2-pyrrolidinylmethanol and N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Applications De Recherche Scientifique
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor is widely used in scientific research to study the role of this compound in various biological processes. For example, this compound inhibitor has been used to study the role of this compound in gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources. This compound inhibitor has also been used to study the role of this compound in cancer metabolism, as cancer cells rely heavily on gluconeogenesis for their energy needs.
Propriétés
IUPAC Name |
(2S)-1-prop-2-ynyl-N-(2-pyridin-2-ylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-11-18-12-5-7-14(18)15(19)17-10-8-13-6-3-4-9-16-13/h1,3-4,6,9,14H,5,7-8,10-12H2,(H,17,19)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCYTWNIMWLKMK-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

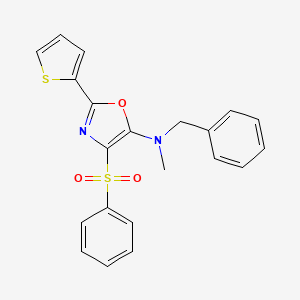

![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4R,5S,6S)-2-[[(1S,3R,4S,4aR,8aR)-4-[(3S)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-methylpent-4-enyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalen-1-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2407134.png)
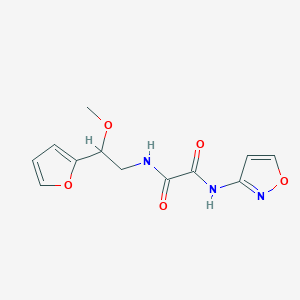
![3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2407136.png)
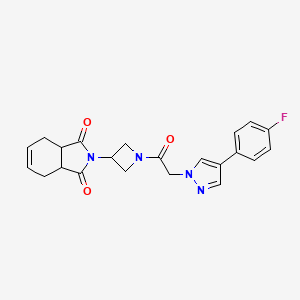
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)
![8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2407143.png)
![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)
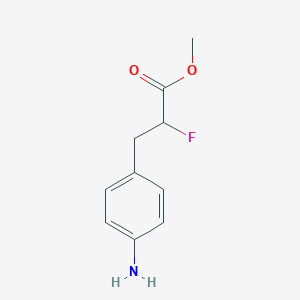
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
